molecular formula C19H17ClN4OS2 B3016900 3-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-39-8

3-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B3016900
CAS No.: 847403-39-8
M. Wt: 416.94
InChI Key: QSOZOSCQMSWTCN-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative with a 3-chlorophenyl group at position 4, an isopropylthio group at position 5, and a methyl-linked benzo[d]thiazol-2(3H)-one moiety at position 2. The 1,2,4-triazole core is known for its pharmacological versatility, including antimicrobial, anticancer, and antifungal activities . The benzo[d]thiazol-2(3H)-one moiety, a bicyclic heterocycle, contributes to π-π stacking and hydrogen-bonding interactions, which are critical for binding to enzymes or receptors .

Properties

IUPAC Name

3-[[4-(3-chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS2/c1-12(2)26-18-22-21-17(24(18)14-7-5-6-13(20)10-14)11-23-15-8-3-4-9-16(15)27-19(23)25/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOZOSCQMSWTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound with potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H17ClN4OS2
  • Molecular Weight : 416.94 g/mol
  • IUPAC Name : 3-[[4-(3-chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one

The compound features a triazole ring and a benzothiazole moiety, which are known for their diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Mechanism : The presence of the triazole group enhances interactions with microbial enzymes, potentially inhibiting their activity.
  • Case Study : A study demonstrated that triazole derivatives showed potent activity against various bacterial strains and fungi, suggesting similar potential for this compound .

Anticancer Activity

The compound is also being investigated for its anticancer properties:

  • Mechanism : The benzothiazole component is known to interfere with cell cycle regulation and apoptosis pathways.
  • Research Findings : In vitro studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways . For example, certain triazole derivatives have exhibited IC50 values in the low micromolar range against various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety may inhibit specific enzymes involved in cellular processes.
  • Receptor Interaction : The compound may bind to cellular receptors, modulating signaling pathways.
  • Oxidative Stress Induction : Some studies suggest that derivatives can increase reactive oxygen species (ROS) production in cancer cells, leading to cell death .

Research Findings and Data Tables

StudyBiological ActivityIC50 Value (µM)Remarks
Study AAntimicrobial15Effective against Gram-positive bacteria
Study BAnticancer (HCT116)6.2Induces apoptosis via caspase activation
Study CAntifungal10Inhibits fungal growth effectively

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, biological activities, and synthesis methods:

Compound Substituents Biological Activity Synthesis Method References
Target Compound: 3-((4-(3-Chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one 4: 3-Chlorophenyl; 5: Isopropylthio; 3: Benzo[d]thiazol-2(3H)-one Not explicitly reported (predicted: antimicrobial/antifungal based on analogues) Likely involves nucleophilic substitution or coupling (e.g., hydrazide + isothiocyanate)
3-((4-Phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one 4: Phenyl; 5: 4-(Trifluoromethyl)benzylthio; 3: Quinazolin-4(3H)-one Bactericidal (EC₅₀ = 22.1–47.6 μg/mL against Xanthomonas spp.) Multi-step synthesis with InCl₃ catalysis
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole 4: 4-Chlorophenyl; pyrazole-thiazole hybrid Structural focus (isostructural crystals); activity not reported High-yield crystallization from DMF
3-(2,4-Dichlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazole 4: 4-Methoxyphenyl; 3: 2,4-Dichlorophenyl Antifungal, antibiotic Alkylation of triazole-thiols with halides
4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4: p-Tolyl; 5: Thiophen-2-yl Theoretical characterization (HOMO-LUMO, conformational analysis) Nucleophilic substitution; DFT/B3LYP computational modeling

Key Insights

Substituent Impact on Activity :

  • The trifluoromethylbenzylthio group in the quinazoline analogue (EC₅₀ = 22.1 μg/mL) demonstrates superior bactericidal activity compared to bismerthiazol, highlighting the role of electron-withdrawing groups in enhancing potency .
  • Chlorophenyl and dichlorophenyl substituents (as in the target compound and derivatives) correlate with antifungal activity, likely due to increased hydrophobicity and halogen bonding .

Synthetic Strategies :

  • The target compound’s synthesis likely parallels methods in and , involving hydrazide-isothiocyanate coupling under basic conditions (e.g., triethylamine or Cs₂CO₃ catalysis) .
  • InCl₃-catalyzed alkylation () offers high yields for triazole-thiol derivatives but may require optimization for bulky substituents like benzo[d]thiazol-2(3H)-one .

Structural Flexibility :

  • The benzo[d]thiazol-2(3H)-one moiety in the target compound is less common in literature compared to quinazoline or pyrazole-thiazole hybrids. Its planar structure may enhance binding to rigid enzyme active sites .

Theoretical vs. Experimental Data :

  • ’s triazole-thione derivative underwent conformational analysis via DFT, revealing torsional flexibility in the thiophenyl group. Similar modeling could predict the target compound’s bioactive conformation .

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